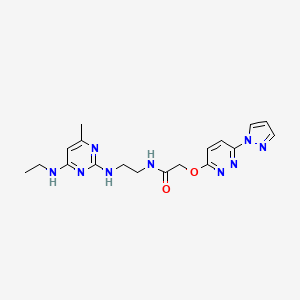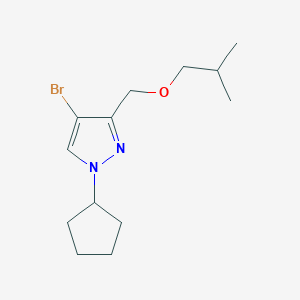
2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid is a heterocyclic compound that contains both quinoline and thiazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Attachment of the Quinoline Moiety: The quinoline moiety can be introduced through nucleophilic substitution reactions, where the amino group of quinoline reacts with the thiazole derivative.
Formation of the Acetic Acid Group: The acetic acid group can be introduced through carboxylation reactions, where the thiazole-quinoline intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen and the thiazole sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and thiazole derivatives.
Scientific Research Applications
2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Pharmaceuticals: The compound is explored as a lead compound for the development of new drugs.
Industry: It is used in the synthesis of various bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. The thiazole moiety can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-(quinolin-5-ylamino)thiazol-4-yl)propionic acid: Similar structure with a propionic acid group instead of an acetic acid group.
2-(2-(quinolin-5-ylamino)thiazol-4-yl)butyric acid: Similar structure with a butyric acid group instead of an acetic acid group.
2-(2-(quinolin-5-ylamino)thiazol-4-yl)benzoic acid: Similar structure with a benzoic acid group instead of an acetic acid group.
Uniqueness
2-(2-(quinolin-5-ylamino)thiazol-4-yl)acetic acid is unique due to its specific combination of quinoline and thiazole moieties, which confer distinct biological activities and chemical reactivity. The presence of the acetic acid group also allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-(quinolin-5-ylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-13(19)7-9-8-20-14(16-9)17-12-5-1-4-11-10(12)3-2-6-15-11/h1-6,8H,7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLZCHVILYHSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC3=NC(=CS3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2594254.png)




![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2594263.png)
![(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2594264.png)



![6-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594272.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/new.no-structure.jpg)
![1-(4-bromophenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrrole-2-carboxamide](/img/structure/B2594275.png)

